molecular formula C15H16FNO B1630268 (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine CAS No. 295318-86-4

(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine

Cat. No.: B1630268
CAS No.: 295318-86-4
M. Wt: 245.29 g/mol
InChI Key: PFEFTJJMXCHHDE-UHFFFAOYSA-N
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Description

(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 3-methoxyphenylacetonitrile.

    Formation of Intermediate: A condensation reaction between 4-fluorobenzaldehyde and 3-methoxyphenylacetonitrile in the presence of a base such as sodium ethoxide forms an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-phenyl)-[2-(3-hydroxy-phenyl)-ethyl]-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (4-Chloro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

4-fluoro-N-[2-(3-methoxyphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEFTJJMXCHHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634174
Record name 4-Fluoro-N-[2-(3-methoxyphenyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295318-86-4
Record name 4-Fluoro-N-[2-(3-methoxyphenyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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